N-Benzyl Substitution Confers Higher Molecular Complexity and Lipophilicity Relative to the N-Unsubstituted Iminium Iodide Analog
The target compound incorporates an N-benzyl substituent, which distinguishes it structurally from the simpler N-unsubstituted iminium iodide analog 3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide (CAS 957487‑03‑5) [1]. The target compound has a molecular weight of 385.28 g/mol and molecular formula C₁₇H₂₄INO, compared to 295.16 g/mol and C₁₀H₁₈INO for the N-unsubstituted analog, representing a 90.12 Da increase attributable to the benzyl moiety (C₇H₇) [1][2]. The target compound has a computed topological polar surface area of 23.2 Ų, whereas the N-unsubstituted analog has a TPSA of 34.8 Ų, consistent with the benzyl group masking the polar NH₂⁺ terminus and increasing lipophilic character [1][2]. The target compound possesses 4 rotatable bonds versus 2 for the N-unsubstituted analog, reflecting greater conformational flexibility of the benzyl side chain [1][2].
| Evidence Dimension | Molecular weight, calculated TPSA (topological polar surface area), and rotatable bond count |
|---|---|
| Target Compound Data | MW: 385.28 g/mol; TPSA: 23.2 Ų; Rotatable bonds: 4; Molecular formula: C₁₇H₂₄INO |
| Comparator Or Baseline | 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide (CAS 957487‑03‑5): MW: 295.16 g/mol; TPSA: 34.8 Ų; Rotatable bonds: 2; Molecular formula: C₁₀H₁₈INO |
| Quantified Difference | ΔMW = +90.12 g/mol (+30.5%); ΔTPSA = –11.6 Ų (–33.3%); ΔRotatable bonds = +2 |
| Conditions | Computed properties from PubChem (PubChem release 2025.09.15); TPSA computed by Cactvs 3.4.8.24 |
Why This Matters
The N-benzyl group substantially increases molecular complexity and lipophilicity while reducing polar surface area, properties that directly affect compound partitioning, membrane permeability potential, and suitability as a building block for lead-like or fragment-based library synthesis—considerations absent in the N-unsubstituted analog.
- [1] PubChem Compound Summary. (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide, CID 11101069. Computed properties. Accessed 2026-04-28. View Source
- [2] Angene Chemical. 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide, CAS 957487-03-5. Computed properties listing. Accessed 2026-04-28. View Source
